N-(4-Methylphenyl)-1,2,3-benzotriazin-4-amine
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Overview
Description
N-(4-Methylphenyl)-1,2,3-benzotriazin-4-amine is an organic compound that belongs to the class of benzotriazine derivatives This compound is characterized by the presence of a benzotriazine ring system substituted with a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)-1,2,3-benzotriazin-4-amine typically involves the reaction of 4-methylphenylamine with a suitable benzotriazine precursor. One common method is the cyclization of 4-methylphenylhydrazine with ortho-nitrobenzaldehyde, followed by reduction and subsequent cyclization to form the benzotriazine ring. The reaction conditions often involve the use of acidic or basic catalysts and may require elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems to optimize reaction conditions and improve yield. These systems allow for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, leading to efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylphenyl)-1,2,3-benzotriazin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzotriazine ring or the methylphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted benzotriazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-(4-Methylphenyl)-1,2,3-benzotriazin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and stabilizers for various materials
Mechanism of Action
The mechanism of action of N-(4-Methylphenyl)-1,2,3-benzotriazin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Amino-4-methylphenyl)benzamide
- N-(2,4-Dinitrobenzylidene)-3-chlorobenzenamine
- 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide
Uniqueness
N-(4-Methylphenyl)-1,2,3-benzotriazin-4-amine is unique due to its specific benzotriazine ring structure and the presence of a 4-methylphenyl group.
Properties
CAS No. |
52697-89-9 |
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Molecular Formula |
C14H12N4 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
N-(4-methylphenyl)-1,2,3-benzotriazin-4-amine |
InChI |
InChI=1S/C14H12N4/c1-10-6-8-11(9-7-10)15-14-12-4-2-3-5-13(12)16-18-17-14/h2-9H,1H3,(H,15,16,17) |
InChI Key |
CVAZUJRSUHHGNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=NC3=CC=CC=C32 |
Origin of Product |
United States |
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